N-Desethyl Sunitinib-d5
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Overview
Description
N-Desethyl Sunitinib-d5 is a labeled metabolite of Sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor . The molecular weight of N-Desethyl Sunitinib-d5 is 375.45 and its molecular formula is C20H18D5FN4O2 .
Synthesis Analysis
The synthesis of N-Desethyl Sunitinib-d5 involves the use of Sunitinib and its metabolites . The process involves the use of UPLC-MS/MS featuring CORTECS™ Premier C18 Columns with Maxpeak™ High Performance Surfaces (HPS) Technology .Molecular Structure Analysis
The molecular structure of N-Desethyl Sunitinib-d5 is represented by the formula C20H18D5FN4O2 . This indicates that it contains carbon, hydrogen, deuterium, fluorine, nitrogen, and oxygen atoms.Chemical Reactions Analysis
The chemical reactions involving N-Desethyl Sunitinib-d5 are complex and involve multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .Physical And Chemical Properties Analysis
N-Desethyl Sunitinib-d5 has a molecular weight of 375.45 and a molecular formula of C20H18D5FN4O2 . Further physical and chemical properties would require more specific experimental data.Scientific Research Applications
Impact on Brain Accumulation and Efflux Transporters
N-Desethyl sunitinib, alongside sunitinib, undergoes regulation by efflux transporters such as P-Glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which restrict its brain accumulation. This has implications for the drug's effectiveness and toxicity, especially in treating brain tumors or metastases. Studies in transporter knockout mice have shown that the absence of these transporters leads to a significant increase in brain accumulation of N-Desethyl sunitinib, suggesting that modulating these transport pathways could alter drug distribution and efficacy (Tang et al., 2012).
Analytical and Pharmacokinetic Studies
Analytical methodologies have been developed to quantify sunitinib and N-Desethyl sunitinib in biological matrices, aiding in therapeutic drug monitoring (TDM) and pharmacokinetic studies. Such analyses are crucial for optimizing dosage, minimizing toxicity, and improving therapeutic outcomes. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods facilitate the precise measurement of these compounds in plasma, supporting TDM in clinical practice (Posocco et al., 2018).
Tissue Distribution and Pharmacokinetics
Research has detailed the distribution of sunitinib and N-Desethyl sunitinib across various tissues, providing insights into their pharmacokinetics and the implications for drug efficacy and side effects. Such studies help understand how the drug and its metabolite accumulate in different organs, which is vital for assessing therapeutic potential and toxicity risks (Chen et al., 2015).
Drug Interactions and Metabolism
The metabolism of sunitinib to N-Desethyl sunitinib and the interactions of these compounds with other drugs are important for managing potential drug-drug interactions and adverse effects. Studies exploring the effects of CYP3A inhibitors on the pharmacokinetics of sunitinib and N-Desethyl sunitinib in animal models contribute to understanding how other medications might influence sunitinib's therapeutic window and toxicity profile (Wang et al., 2021).
Future Directions
properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-WTRGBYKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl Sunitinib-d5 |
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